molecular formula C5H5F3N2S B2927194 [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine CAS No. 2375268-21-4

[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine

Cat. No.: B2927194
CAS No.: 2375268-21-4
M. Wt: 182.16
InChI Key: GTWGQCBWPYLNTQ-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine: is a chemical compound that features a trifluoromethyl group attached to a thiazole ring

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: Its trifluoromethyl group can improve the bioavailability and metabolic stability of biologically active molecules .

Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It can be used in the development of drugs targeting specific enzymes or receptors, offering improved pharmacokinetic properties .

Industry: In the industrial sector, the compound is utilized in the production of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine stands out due to its unique thiazole ring structure, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

[5-(trifluoromethyl)-1,2-thiazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWGQCBWPYLNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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